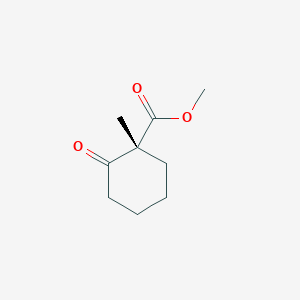
(4-(Diphenylphosphoryl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Diphenylphosphoryl)phenyl)boronic acid is an organic compound with the molecular formula C18H16BO3P and a molecular weight of 322.1 g/mol It is a boronic acid derivative that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diphenylphosphoryl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a diphenylphosphoryl-substituted phenyl compound. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid or boronate ester reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
(4-(Diphenylphosphoryl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phenylboronic acids or phosphine derivatives.
Scientific Research Applications
(4-(Diphenylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Diphenylphosphoryl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid and diphenylphosphoryl groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications . The diphenylphosphoryl group can participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the diphenylphosphoryl group, making it less versatile in certain applications.
Diphenylphosphoryl chloride: Contains the diphenylphosphoryl group but lacks the boronic acid moiety, limiting its use in cross-coupling reactions.
4-Bromophenylboronic acid: Similar structure but with a bromine atom instead of the diphenylphosphoryl group, affecting its reactivity and applications.
Uniqueness
(4-(Diphenylphosphoryl)phenyl)boronic acid is unique due to the presence of both the boronic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C18H16BO3P |
|---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
(4-diphenylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C18H16BO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20-21H |
InChI Key |
XXEKRCIJCZAEBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


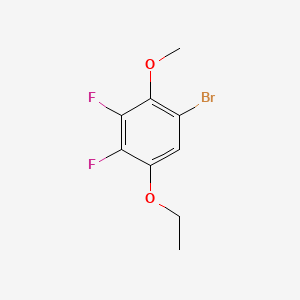
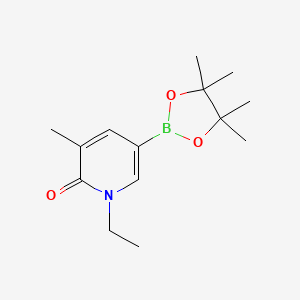

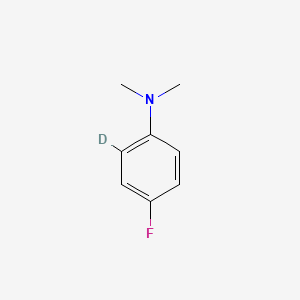
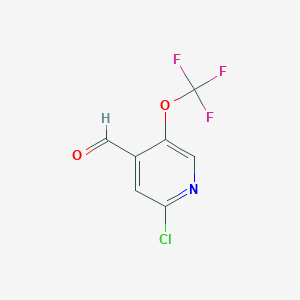




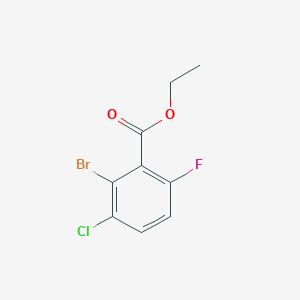
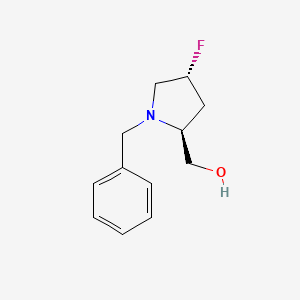
![methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B14026159.png)

